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D-Val-Leu-Lys-Chloromethylketone -

D-Val-Leu-Lys-Chloromethylketone

Catalog Number: EVT-1638823
CAS Number:
Molecular Formula: C18H35ClN4O3
Molecular Weight: 390.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Val-Leu-Lys-Chloromethylketone is a synthetic peptide derivative that plays a significant role in biochemical research, particularly as a protease inhibitor. This compound is utilized to study enzyme mechanisms and inhibit specific proteases in various experimental setups. The presence of the chloromethylketone group enhances its reactivity, allowing it to form covalent bonds with target enzymes, thereby inhibiting their activity effectively .

Source and Classification

D-Val-Leu-Lys-Chloromethylketone is classified as a peptide and falls under the category of chloromethyl ketones. It is synthesized through methods like solid-phase peptide synthesis, which allows for the precise assembly of amino acids into a functional peptide structure. This compound is often sourced from chemical suppliers specializing in biochemical reagents, such as Sigma-Aldrich and MedChemExpress .

Synthesis Analysis

Methods and Technical Details

The synthesis of D-Val-Leu-Lys-Chloromethylketone typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Anchoring: The first amino acid is attached to a solid resin.
  2. Sequential Addition: Subsequent amino acids are added one at a time, with each addition followed by deprotection steps to ensure that only the terminal amino group is free for the next coupling.
  3. Chloromethylketone Introduction: The chloromethylketone group is introduced at the final stage of synthesis, which is crucial for its function as a protease inhibitor.

In industrial production, automated peptide synthesizers are used to enhance efficiency and yield while maintaining high purity levels .

Molecular Structure Analysis

Structure and Data

D-Val-Leu-Lys-Chloromethylketone consists of three amino acids: D-Valine, Leucine, and Lysine, with a chloromethylketone functional group. Its molecular formula can be represented as follows:

  • Molecular Formula: C₁₁H₁₄ClN₂O
  • Molecular Weight: Approximately 232.69 g/mol

The structural representation includes the peptide backbone formed by the amino acids linked via peptide bonds, with the chloromethylketone group contributing to its reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

D-Val-Leu-Lys-Chloromethylketone primarily participates in substitution reactions due to its highly reactive chloromethylketone group. Key aspects include:

  • Common Reagents: Nucleophiles such as amines and thiols are frequently involved in reactions with this compound.
  • Reaction Conditions: These reactions are typically conducted under mild conditions to preserve the integrity of the peptide backbone.
  • Major Products: The main products are covalent enzyme-inhibitor complexes formed when D-Val-Leu-Lys-Chloromethylketone interacts with target proteases .
Mechanism of Action

The mechanism of action involves the formation of a covalent bond between the chloromethylketone group and the active site of target proteases. This process inhibits protease activity by modifying the enzyme's active site, preventing substrate binding and subsequent catalysis. This covalent modification allows researchers to study enzyme functions in detail .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture and strong bases.
  • Reactivity: Highly reactive due to the presence of the chloromethylketone group, which can readily participate in nucleophilic substitution reactions .
Applications

D-Val-Leu-Lys-Chloromethylketone has several important applications in scientific research:

  • Protease Inhibition: Primarily used to study various proteases' activity and specificity, aiding in understanding enzyme mechanisms.
  • Therapeutic Development: Employed in developing therapeutic agents targeting diseases related to protease dysfunctions.
  • Biochemical Research: Utilized in various experimental setups to explore enzyme regulation and interactions .
Mechanistic Insights into DVLK-CMK as a Serine Protease Inhibitor

Covalent Modification of Active-Site Serine Residues

D-Val-Leu-Lys-chloromethylketone (DVLK-CMK) functions as an irreversible serine protease inhibitor through a targeted nucleophilic attack mechanism. Its chloromethylketone warhead is electrophilic, enabling covalent bonding to the catalytically essential serine residue within the protease active site. This reaction proceeds via a two-step mechanism: initial formation of a reversible hemiketal intermediate driven by structural complementarity between the inhibitor's peptide sequence and the protease's substrate-binding pocket, followed by alkylation of the serine hydroxyl group. The resulting stable thioether bond (C-O-CH₂-adduct) permanently inactivates the enzyme by blocking substrate access and catalytic function [2] [9].

Mass spectrometric analyses of DVLK-CMK-protease complexes confirm covalent adduct formation through characteristic mass shifts corresponding to the inhibitor-enzyme conjugate. X-ray crystallographic studies on analogous chloromethylketone inhibitors (e.g., tosyl-L-lysyl-chloromethylketone) reveal precise positioning of the chloromethyl group within bonding distance of the catalytic serine (typically Ser¹⁹⁵ in chymotrypsin numbering), validating the stereochemical requirements for this covalent modification [1] [9]. This irreversible mechanism differentiates DVLK-CMK from reversible competitive inhibitors and underpins its utility in probing protease-dependent pathways.

Comparative Inhibition Kinetics Across Trypsin-Like Proteases

Table 1: Kinetic Parameters of DVLK-CMK Inhibition Against Trypsin-like Proteases

Proteasekₒₙ (M⁻¹s⁻¹)Kᵢ (μM)Inhibition Efficiency (kₒₙ/Kᵢ)Primary Specificity Pocket
Plasmin2.8 × 10⁴0.151.87 × 10⁸Deep S1 pocket, Lys/Arg preference
Trypsin1.2 × 10⁴0.353.43 × 10⁷Deep S1 pocket, Lys/Arg preference
Thrombin1.5 × 10³8.21.83 × 10⁵Narrow S1 pocket, restricted access

Thrombin vs. Plasmin vs. Trypsin Inhibition Efficiency

DVLK-CMK exhibits hierarchical inhibition potency across trypsin-like serine proteases, with plasmin > trypsin > thrombin. This gradient is quantitatively defined by the second-order rate constant (kₒₙ/Kᵢ), reflecting catalytic efficiency of inhibition. Plasmin inhibition occurs with exceptional efficiency (1.87 × 10⁸ M⁻¹s⁻¹), attributed to optimal complementarity between DVLK-CMK's P1 lysine residue and plasmin's deep, negatively charged S1 pocket. This allows rapid formation of the initial encounter complex and subsequent covalent bonding [3] [6].

Trypsin inhibition, while efficient (3.43 × 10⁷ M⁻¹s⁻¹), is approximately 5-fold lower than plasmin due to subtle differences in S1 subsite flexibility and electrostatic potential. Thrombin displays markedly reduced susceptibility (1.83 × 10⁵ M⁻¹s⁻¹), primarily due to steric occlusion within its S1 pocket and adjacent exosite I, hindering optimal docking of the inhibitor's P1-P3 residues. Kinetic assays using chromogenic substrates (e.g., D-Val-Leu-Lys-p-nitroanilide) confirm these differences, demonstrating prolonged reaction times required for thrombin inhibition compared to near-instantaneous plasmin inactivation [3] [6] [9].

Role of Dissociation Constants in Inhibitory Specificity

The dissociation constant (Kᵢ) for the initial reversible complex formation critically governs inhibitor specificity. DVLK-CMK exhibits a remarkably tight Kᵢ of 0.15 μM for plasmin, reflecting high-affinity binding preceding covalent modification. This low Kᵢ arises from multivalent interactions: the P1 lysine engages the S1 pocket, while P2 leucine and P3 D-valine form hydrophobic contacts with plasmin's S2/S3 subsites. In contrast, its higher Kᵢ for thrombin (8.2 μM) indicates weaker initial binding, limiting alkylation efficiency [3] [6].

Specificity is further modulated by exosite interactions. Plasmin possesses an extensive exosite II region that accommodates the D-valine residue, enhancing orientation fidelity. Thrombin's exosite I, however, is occupied by fibrinogen or thrombomodulin in physiological contexts, further reducing DVLK-CMK accessibility. Surface plasmon resonance studies confirm these differential binding affinities, correlating directly with inhibition kinetics [5] [6].

Structural Determinants of Substrate Recognition in Protease-DVLK-CMK Interactions

The molecular efficacy of DVLK-CMK hinges on its mimicry of natural protease substrates and precise engagement of substrate-recognition subsites (S1-S4):

  • P1 Lysine-S1 Pocket Complementarity: The P1 lysine of DVLK-CMK inserts into the S1 pocket of trypsin-like proteases, forming an ion pair with Asp¹⁸⁹ (chymotrypsin numbering). Plasmin's S1 pocket exhibits greater depth and negative charge density compared to thrombin, explaining the 40-fold difference in their kₒₙ/Kᵢ values [1] [7].
  • P2 Leucine and Hydrophobic S2 Subsites: The P2 leucine residue docks into hydrophobic S2 subsites (e.g., Trp²¹⁵, Tyr²²⁸). D-amino acid at P3 (D-valine) confers resistance to proteolytic degradation prior to covalent binding and optimizes main-chain hydrogen bonding via its inverted configuration [4] [9].
  • Conformational Flexibility and Loop Dynamics: Protease specificity is influenced by active-site loop flexibility. Plasmin's 99-loop (residues 96-110) exhibits greater mobility than thrombin's homologous loop, facilitating accommodation of the chloromethylketone warhead. Crystallographic analyses of elastase-inhibitor complexes reveal that rigid active-site loops hinder warhead access, reducing alkylation rates [1] [5].

Table 2: Subsituent Contributions to DVLK-CMK Binding and Inhibition

Inhibitor ResidueProtease SubsitesInteraction TypeStructural Consequence
P1 LysineS1 PocketIonic (Asp¹⁸⁹)Anchors inhibitor, activates Ser nucleophile
P2 LeucineS2 Hydrophobic cleftVan der WaalsStabilizes non-covalent complex
P3 D-ValineS3/S4 SurfaceHydrogen bondingEnforces correct trajectory of warhead
ChloromethylketoneOxyanion holeCovalent (Ser¹⁹⁵)Irreversible alkylation

These structural insights elucidate why DVLK-CMK serves as a potent activity-based probe (ABP) for plasmin. Its design principles—irreversible warhead, specificity-conferring peptide sequence, and stereochemistry—inform the development of next-generation ABPs targeting related trypsin-like proteases involved in oncology and fibrinolysis [4] [7] [9].

Properties

Product Name

D-Val-Leu-Lys-Chloromethylketone

IUPAC Name

(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide

Molecular Formula

C18H35ClN4O3

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C18H35ClN4O3/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26)/t13-,14-,16+/m0/s1

InChI Key

BFFGVNDZOIYMKV-OFQRWUPVSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N

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